BETd-246

描述

属性

IUPAC Name |

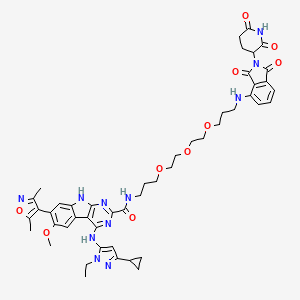

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H55N11O10/c1-5-58-37(25-33(56-58)28-11-12-28)52-43-41-30-24-36(65-4)31(39-26(2)57-69-27(39)3)23-34(30)51-42(41)54-44(55-43)46(62)50-16-8-18-67-20-22-68-21-19-66-17-7-15-49-32-10-6-9-29-40(32)48(64)59(47(29)63)35-13-14-38(60)53-45(35)61/h6,9-10,23-25,28,35,49H,5,7-8,11-22H2,1-4H3,(H,50,62)(H,53,60,61)(H2,51,52,54,55) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJMFVWHCPNMRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCOCCOCCOCCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H55N11O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

946.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of BETd-246: A Technical Guide to a Second-Generation BET Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

BETd-246 is a second-generation, highly potent, and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound operates through the PROTAC mechanism, a novel therapeutic modality that co-opts the cell's natural protein disposal system to eliminate target proteins. This bifunctional molecule consists of three key components: a ligand that binds to the BET bromodomains (BRD2, BRD3, and BRD4), a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting these two moieties.[1][2]

The binding of this compound to both a BET protein and CRBN facilitates the formation of a ternary complex.[3] This proximity induces the ubiquitination of the BET protein by the CRBN E3 ligase complex. Poly-ubiquitinated BET proteins are then recognized and degraded by the 26S proteasome, leading to their rapid and sustained depletion from the cell.[1]

Signaling Pathway of this compound Action

Quantitative Data

In Vitro Efficacy of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

This compound demonstrates potent anti-proliferative activity in a panel of TNBC cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for cell viability after treatment with this compound.

| Cell Line | IC50 (nM) |

| MDA-MB-468 | <10 |

| MDA-MB-231 | <10 |

| MDA-MB-453 | <10 |

| HCC1937 | <10 |

| HCC1806 | <10 |

| BT-549 | <10 |

| SUM159PT | <10 |

| MDA-MB-157 | <10 |

| HCC38 | <10 |

| Hs578T | >100 |

| BT-20 | >100 |

| HCC70 | >100 |

| HCC1143 | >100 |

Data extracted from Bai L, et al. Cancer Res. 2017.[1][4]

BET Protein Degradation

This compound induces rapid and dose-dependent degradation of BRD2, BRD3, and BRD4. In MDA-MB-468 TNBC cells, significant degradation is observed at concentrations as low as 30-100 nM within 1 hour of treatment, and at 10-30 nM with a 3-hour incubation.[2]

Experimental Protocols

Western Blotting for BET Protein Degradation

This protocol is for assessing the levels of BET proteins following treatment with this compound.

a. Cell Lysis and Protein Quantification:

-

Treat cells with desired concentrations of this compound for specified time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTS/MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

a. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound and control compounds.

b. MTS/MTT Reagent Incubation:

-

After the desired treatment period (e.g., 72 hours), add MTS or MTT reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

c. Absorbance Measurement:

-

If using MTT, add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

a. Cell Preparation and Staining:

-

Treat cells with this compound for the desired duration.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

b. Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

FITC-positive, PI-negative cells are considered early apoptotic.

-

FITC-positive, PI-positive cells are considered late apoptotic or necrotic.

Experimental Workflow Visualization

Downstream Cellular Effects

The degradation of BET proteins by this compound leads to significant downstream consequences for cancer cells:

-

Downregulation of Oncogenes: BET proteins are critical for the transcription of key oncogenes, most notably c-MYC.[1] this compound-mediated degradation of BET proteins leads to a rapid and robust decrease in c-MYC expression.

-

Induction of Apoptosis: A key anti-apoptotic protein, MCL1, is a transcriptional target of BET proteins. This compound treatment results in the downregulation of MCL1, sensitizing cancer cells to apoptosis.[1][2]

-

Cell Cycle Arrest: The reduction in c-MYC and other cell cycle-related proteins leads to a halt in cell cycle progression, further contributing to the anti-proliferative effects of this compound.[2]

Conclusion

This compound represents a promising therapeutic agent that leverages the PROTAC technology to achieve potent and selective degradation of BET proteins. Its mechanism of action, centered on the induced proximity between BET proteins and the E3 ligase Cereblon, leads to the elimination of these key transcriptional regulators. This, in turn, results in the downregulation of critical oncogenic and anti-apoptotic pathways, ultimately causing cell cycle arrest and apoptosis in cancer cells. The in-depth understanding of its molecular mechanism, supported by robust quantitative data and well-defined experimental protocols, provides a strong foundation for its continued development as a potential cancer therapeutic.

References

An In-depth Technical Guide to the Cellular Target of BETd-246

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BETd-246 is a second-generation, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the downstream cellular consequences. It includes a detailed summary of its efficacy in preclinical models, structured quantitative data, and the experimental protocols utilized for its characterization. Visual diagrams are provided to illustrate the signaling pathways and experimental workflows.

The Cellular Target: BET Family of Proteins

The primary cellular targets of this compound are the members of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers. This family includes:

-

BRD2

-

BRD3

-

BRD4

These proteins play a crucial role in the regulation of gene transcription.[1] They contain two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[2] In many cancers, particularly triple-negative breast cancer (TNBC), BET proteins are key drivers of oncogene expression, such as MYC, and are involved in proliferative and anti-apoptotic signaling pathways.[3]

Mechanism of Action: Targeted Protein Degradation

This compound is a heterobifunctional molecule that operates through a PROTAC mechanism.[4][5][6] It is composed of a ligand that binds to the BET bromodomains and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][6][7][8]

The mechanism proceeds as follows:

-

Ternary Complex Formation: this compound simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to polyubiquitinate the BET protein.

-

Proteasomal Degradation: The polyubiquitinated BET protein is recognized and targeted for degradation by the 26S proteasome.

-

Recycling of this compound: After the degradation of the target protein, this compound is released and can engage in another cycle of degradation.

This catalytic mode of action allows for the efficient and sustained depletion of BET proteins at sub-stoichiometric concentrations.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Degradation of BET Proteins by this compound in TNBC Cell Lines [1][4][6]

| Treatment Condition | Target Proteins | Outcome |

| 30-100 nM for 1 hour | BRD2, BRD3, BRD4 | Dose-dependent depletion |

| 10-30 nM for 3 hours | BRD2, BRD3, BRD4 | Near-complete depletion |

Table 2: In Vitro Anti-proliferative and Apoptotic Activity of this compound [1][4][6][9]

| Cell Line | Concentration | Duration | Effect |

| MDA-MB-468 | 100 nM | 24/48 hours | Strong growth inhibition and apoptosis induction |

| TNBC Cell Lines | 100 nM | 24 hours | Pronounced cell cycle arrest and apoptosis |

Table 3: In Vivo Antitumor Activity of this compound [1][6]

| Animal Model | Dosage and Administration | Treatment Duration | Outcome |

| WHIM24 Xenograft | 5 mg/kg, IV, 3 times per week | 3 weeks | Effective inhibition of tumor growth |

| WHIM24 Xenograft | 10 mg/kg, IV | Not specified | Partial tumor regression without apparent toxicity |

Downstream Signaling and Cellular Consequences

The degradation of BET proteins by this compound leads to significant changes in gene expression, resulting in potent anti-cancer effects.

-

Downregulation of Oncogenes: A key downstream effect is the transcriptional repression of critical oncogenes, most notably MYC .

-

Suppression of Anti-Apoptotic Proteins: this compound treatment leads to a rapid and time-dependent downregulation of the anti-apoptotic protein MCL1 .[1][3][4][10] This is a critical event that contributes to the induction of apoptosis.

-

Induction of Apoptosis and Cell Cycle Arrest: The combined effect of oncogene suppression and downregulation of anti-apoptotic factors leads to robust apoptosis and cell cycle arrest in cancer cells.[1][3][4][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures and the methods described in the pivotal study by Bai et al., Cancer Research, 2017.[4]

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of target proteins (BRD2, BRD3, BRD4) following treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-100 nM) for the desired time points (e.g., 1, 3, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, MCL1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.[2][11]

-

Absorbance Measurement: For MTT, add a solubilization solution to dissolve the formazan crystals.[11] For MTS, the product is already soluble. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the mRNA levels of target genes like MYC and MCL1.

-

RNA Extraction: Treat cells with this compound as described for Western blotting. Extract total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative PCR using a SYBR Green-based master mix and primers specific for the genes of interest (e.g., MYC, MCL1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[12]

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., TNBC cell lines) into the flank of immunocompromised mice (e.g., NSG mice).[13]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control to the mice via the specified route (e.g., intravenous injection) and schedule.[6]

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study. Excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound is a highly effective PROTAC that selectively targets the BET family of proteins (BRD2, BRD3, and BRD4) for proteasomal degradation. Its mechanism of action leads to the downregulation of key oncogenic and anti-apoptotic pathways, resulting in potent anti-tumor activity in preclinical models of triple-negative breast cancer. The data presented in this guide underscore the therapeutic potential of targeted protein degradation as a strategy for treating cancers dependent on BET protein function.

References

- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. tandfonline.com [tandfonline.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. explore.openalex.org [explore.openalex.org]

- 6. Targeted Degradation of BET Proteins in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeted Degradation of BET Proteins in Triple-Negative Breast Cancer. | BioGRID [thebiogrid.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Overexpression of MYCT1 Inhibits Proliferation and Induces Apoptosis in Human Acute Myeloid Leukemia HL-60 and KG-1a Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]

An In-depth Technical Guide to the BETd-246 Induced Protein Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

BETd-246 is a second-generation Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins.[1][2][3] These proteins, including BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes and cell cycle regulators.[1] By inducing the degradation of BET proteins, this compound offers a potent and selective therapeutic strategy for various malignancies, including triple-negative breast cancer (TNBC) and colorectal cancer (CRC).[4][5][6] This technical guide provides a comprehensive overview of the this compound induced protein degradation pathway, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the associated signaling cascades.

Mechanism of Action

This compound is a heterobifunctional molecule that links a high-affinity BET inhibitor, BETi-211, to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][5][7] This chimeric structure enables this compound to simultaneously bind to both a BET protein and CRBN, forming a ternary complex. The formation of this complex brings the E3 ligase in close proximity to the BET protein, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.[8] This catalytic process allows a single molecule of this compound to induce the degradation of multiple BET protein molecules, leading to a profound and sustained depletion of these key transcriptional regulators.

Data Presentation

In Vitro Efficacy of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | Parameter | Value and Conditions | Reference |

| MDA-MB-468 | BET Protein Degradation | Near-complete depletion of BRD2, BRD3, and BRD4 with 30-100 nM for 1 hour or 10-30 nM for 3 hours. | [5][7] |

| Growth Inhibition & Apoptosis | Strong growth inhibition and apoptosis induction at 100 nM (24/48 hours). | [1][2] | |

| MCL1 Downregulation | Rapid and time-dependent downregulation of MCL1 protein. | [5][7] | |

| Multiple TNBC | Growth Inhibition (IC50) | IC50 < 1 μM in 9 out of 13 cell lines for the parental inhibitor BETi-211. This compound is more potent. | [5] |

| Apoptosis Induction | Induces much stronger apoptosis than BETi-211. | [1][5] | |

| Cell Cycle Arrest | Pronounced cell cycle arrest and apoptosis at 100 nM (24 hours). | [1][2] |

In Vitro Efficacy of this compound in Colorectal Cancer (CRC) Cell Lines

| Cell Line | Parameter | IC50 Value (μM) | Comparison | Reference |

| HCT116 | Growth Inhibition | 0.45 | 10-120 fold lower IC50 compared to BET inhibitors (JQ1, IBET-151) and other BET degraders (dBET6, ARV-825, MZ1). | [4] |

In Vivo Efficacy of this compound

| Tumor Model | Treatment Regimen | Outcome | Reference |

| WHIM24 (TNBC) | 5 mg/kg, IV, 3 times per week for 3 weeks | Effectively inhibits tumor growth, similar to higher and more frequent doses of BETi-211. | [1][2] |

| 10 mg/kg | Induces partial tumor regression without apparent toxicity. | [1] | |

| CRC Xenograft | Not specified for this compound, but BETd260 showed efficacy | Potent suppression of tumor growth. | [4] |

Experimental Protocols

Cell Culture

TNBC cell lines (e.g., MDA-MB-468, MDA-MB-231) and CRC cell lines (e.g., HCT116) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Western Blotting

-

Cell Lysis: Cells are treated with this compound at the indicated concentrations and time points. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against BRD2, BRD3, BRD4, MCL1, DR5, cleaved caspases, or GAPDH overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

-

Pre-clearing: The cell lysate is pre-cleared by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against the protein of interest (e.g., BRD4 or CRBN) overnight at 4°C.

-

Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C to capture the immunocomplexes.

-

Washing and Elution: The beads are washed several times with lysis buffer. The bound proteins are eluted by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are analyzed by Western blotting.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or control compounds for the desired duration (e.g., 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Signaling Pathways and Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound induced BET protein degradation.

Downstream Effects of BET Protein Degradation in TNBC

Caption: Key downstream effects of this compound in TNBC cells.

This compound Induced Signaling Pathway in Colorectal Cancer

Caption: DR5-mediated signaling pathway induced by BET degraders in CRC.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for evaluating this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. BET protein degradation triggers DR5-mediated immunogenic cell death to suppress colorectal cancer and potentiate immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jian Yu | USC Profiles [profiles.sc-ctsi.org]

- 4. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

- 8. mdpi.com [mdpi.com]

downstream effects of BETd-246 treatment

An In-depth Technical Guide on the Downstream Effects of BETd-246 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a second-generation, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins.[1][2] As epigenetic "readers," BET proteins (including BRD2, BRD3, and BRD4) play a critical role in regulating gene transcription by binding to acetylated lysines on histones.[3] Their dysregulation is implicated in various malignancies.[4] this compound is a heterobifunctional molecule that links the BET inhibitor BETi-211 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This dual binding recruits BET proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation mechanism results in more profound and durable downstream effects compared to simple inhibition.[5][7]

Core Mechanism: Degradation of BET Proteins

The primary and immediate effect of this compound treatment is the rapid and dose-dependent degradation of BRD2, BRD3, and BRD4 proteins.[1][7] This degradation is highly efficient, occurring at low nanomolar concentrations and within hours of exposure in various cancer cell lines, particularly in triple-negative breast cancer (TNBC).[5] Proteomic analyses have confirmed the exceptional selectivity of this compound; out of approximately 5,500 quantified proteins, only BRD2, BRD3, and BRD4 levels were significantly decreased following short-term treatment.[5][7]

Caption: Mechanism of this compound-mediated BET protein degradation.

Downstream Cellular and Molecular Effects

The degradation of BET proteins by this compound initiates a cascade of downstream events, leading to potent anti-tumor activity through distinct cellular pathways.

Transcriptional Reprogramming

RNA sequencing (RNA-seq) analysis reveals that this compound treatment results in a distinct transcriptional response compared to its parent BET inhibitor, BETi-211.[8][9] While BET inhibition leads to both up- and downregulation of genes, this compound predominantly causes a widespread downregulation of gene expression.[7][10] This includes the suppression of critical genes involved in cell proliferation, survival, and oncogenic signaling.[8][9]

Induction of Apoptosis

A major consequence of this compound treatment is the robust induction of apoptosis.[1][11] This is significantly more pronounced than the effects observed with BET inhibitors.[2] The pro-apoptotic activity of this compound is mediated by several key downstream pathways:

-

MCL1 Downregulation: Myeloid cell leukemia 1 (MCL1), a key anti-apoptotic BCL-2 family protein, has been identified as a critical downstream effector.[5][7] this compound treatment leads to a rapid, time-dependent downregulation of both MCL1 mRNA and protein levels.[1][9] The suppression of MCL1 is a key factor in the potent apoptosis induction observed in TNBC cells.[5][9]

-

Caspase Activation: Treatment with this compound leads to the activation of multiple apoptotic pathways, evidenced by the cleavage and activation of initiator caspases-8 and -9, as well as the executioner caspase-3.[5] This is accompanied by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7][12]

-

DR5-Mediated Immunogenic Cell Death: In colorectal cancer (CRC) models, this compound has been shown to induce Death Receptor 5 (DR5).[13] This upregulation contributes to apoptosis and sensitizes cancer cells to other chemotherapeutic agents. The apoptotic effects in CRC are dependent on DR5 and involve crosstalk between the extrinsic (caspase-8-mediated) and intrinsic (mitochondrial) pathways.[13]

Cell Cycle Arrest and Antiproliferative Effects

This compound induces pronounced cell cycle arrest and exhibits potent antiproliferative activity across a wide range of cancer cell lines.[1][2] This effect is a direct consequence of the downregulation of key cell cycle regulators that are transcriptionally controlled by BET proteins, such as MYC.[4][14] The growth inhibition is often orders of magnitude more potent than that of corresponding BET inhibitors.[5][7]

Regulation of MYC

The MYC oncogene is a well-established downstream target of BET proteins.[4][15] this compound treatment often leads to the rapid suppression of MYC transcription.[13][14] However, the dependence on MYC suppression for anti-tumor efficacy can be context-dependent. For instance, in Merkel cell carcinoma (MCC), the therapeutic effects of this compound appear to be independent of MYC expression changes.[14][16]

Caption: Key downstream signaling effects of this compound treatment.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in various preclinical models.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Notes |

|---|---|---|---|

| MDA-MB-468 | TNBC | <10 | This compound is >50-fold more potent than BETi-211.[5][7] |

| Multiple TNBC Lines | TNBC | <10 (in 9 of 13 lines) | Achieved IC90 <100 nM in 7 of 13 lines, indicating strong cell killing.[7] |

| HCT116 (WT) | Colorectal Cancer | 320 | The IC50 increases to 1320 nM in DR5-Knockout cells.[13] |

Table 2: BET Protein Degradation Efficiency

| Cell Line | Treatment Conditions | Result |

|---|---|---|

| TNBC Lines | 10-30 nM for 3 hours | Near-complete depletion of BRD2, BRD3, and BRD4.[5][7] |

| TNBC Lines | 30-100 nM for 1 hour | Near-complete depletion of BRD2, BRD3, and BRD4.[1][5] |

| MNNG/HOS Xenograft | 5 mg/kg (single IV dose) | Protein depletion observed at 1 hour, lasting over 24 hours.[12] |

Table 3: Key Downstream Molecular Changes

| Target Molecule | Change | Cancer Type | Time/Concentration |

|---|---|---|---|

| MCL1 (Protein & mRNA) | Downregulation | TNBC | Rapid and time-dependent.[1][5] |

| c-Myc (Protein & mRNA) | Downregulation | Colorectal Cancer, T-ALL | Occurs within hours of treatment.[13][14] |

| Cleaved Caspase-3/PARP | Upregulation | TNBC | Profound cleavage seen with as low as 10 nM.[7] |

| DR5 | Upregulation | Colorectal Cancer | Key mediator of apoptosis in this context.[13] |

| Ki67 | Downregulation | Osteosarcoma Xenograft | Observed after 24 hours of in vivo treatment.[12] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

Western Blot Analysis for Protein Degradation and Apoptosis

-

Cell Lysis: Cells are treated with specified concentrations of this compound for various time points. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated on a 4-20% Tris-Glycine polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. Blots are then incubated overnight at 4°C with primary antibodies against BRD2, BRD3, BRD4, MCL1, c-Myc, cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or Tubulin).

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[6]

Cell Viability Assay (CellTiter-Glo)

-

Cell Seeding: Cancer cells are seeded in 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 4 days).[11]

-

Luminescence Reading: An equal volume of CellTiter-Glo reagent is added to each well, the plate is shaken for 2 minutes to induce cell lysis, and then incubated for 10 minutes at room temperature to stabilize the luminescent signal. Luminescence is read on a plate reader.

-

Data Analysis: The relative luminescence units (RLU) are normalized to the vehicle control. IC50 values are calculated using non-linear regression analysis in graphing software.[11]

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Cells are treated with this compound or control for 24 or 48 hours. Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Data Acquisition: Samples are analyzed on a flow cytometer. Annexin V positive/PI negative cells are scored as early apoptotic, and Annexin V positive/PI positive cells are scored as late apoptotic/necrotic.[11]

In Vivo Xenograft Tumor Model

-

Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and vehicle control groups.

-

Dosing: this compound is administered via a specified route (e.g., intravenous injection) at a defined dose and schedule (e.g., 5 mg/kg, three times per week).[1][2]

-

Monitoring and Endpoint: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (Western blot, IHC for markers like BRD4, cleaved PARP, Ki67).[12][13]

Caption: Experimental workflow for proteomic profiling post-BETd-246.

Conclusion

This compound represents a highly effective strategy for targeting BET-dependent malignancies. Its mechanism of action, centered on the catalytic degradation of BRD2, BRD3, and BRD4, leads to a more robust and sustained anti-tumor response than traditional BET inhibition. The key downstream effects include profound transcriptional repression, potent induction of apoptosis via pathways involving MCL1 and DR5, and marked cell cycle arrest. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation of this compound as a promising therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. BET and HDAC inhibitors induce similar genes and biological effects and synergize to kill in Myc-induced murine lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeted Degradation of BET Proteins in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. BET protein degradation triggers DR5-mediated immunogenic cell death to suppress colorectal cancer and potentiate immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to BETd-246: Chemical Structure, Properties, and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

BETd-246 is a second-generation, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). By inducing the degradation of these key epigenetic readers, this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to this compound, serving as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a heterobifunctional molecule that links a BET inhibitor (BETi-211) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This design facilitates the formation of a ternary complex between the BET protein, this compound, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₈H₅₅N₁₁O₁₀ | [1] |

| Molecular Weight | 946.02 g/mol | [1] |

| CAS Number | 2140289-17-2 | [1] |

| Appearance | Solid | [2] |

| Solubility | ≥ 5 mg/mL in DMSO | [1] |

| SMILES | O=C(C1=NC(NC2=CC(C3CC3)=NN2CC)=C4C(NC5=C4C=C(OC)C(C6=C(C)ON=C6C)=C5)=N1)NCCCOCCOCCOCCCNC7=CC=CC(C(N8C(CC9)C(NC9=O)=O)=O)=C7C8=O | [1] |

Pharmacological Properties and Mechanism of Action

This compound exerts its therapeutic effects by hijacking the ubiquitin-proteasome system to selectively degrade BET proteins. This targeted degradation leads to the downregulation of key oncogenes, such as c-MYC, and the induction of apoptosis in cancer cells.

Mechanism of Action: PROTAC-mediated Degradation

The mechanism of action of this compound is a prime example of targeted protein degradation via the PROTAC technology.

In Vitro Activity

This compound has demonstrated potent and selective degradation of BET proteins in various cancer cell lines, particularly in triple-negative breast cancer (TNBC).

Table 2: In Vitro Activity of this compound in TNBC Cell Lines

| Cell Line | Assay Type | Concentration | Time (hours) | Result | Reference |

| MDA-MB-468 | Western Blot | 30-100 nM | 1 | Near-complete depletion of BRD2, BRD3, and BRD4 | [3] |

| MDA-MB-468 | Western Blot | 10-30 nM | 3 | Near-complete depletion of BRD2, BRD3, and BRD4 | [3] |

| Panel of 13 TNBC cell lines | Cell Viability (CellTiter-Glo) | < 1 µM | 4 days | IC₅₀ < 1 µM in 9 out of 13 cell lines | [3] |

| MDA-MB-468 | Apoptosis (Annexin V-PI) | 100 nM | 48 | Strong induction of apoptosis | [3] |

| TNBC cell lines | Cell Cycle Analysis | 100 nM | 24 | Pronounced cell cycle arrest | [1] |

| TNBC cell lines | Western Blot | 10 nM | - | Significant downregulation of MCL1 mRNA | [3] |

In Vivo Efficacy

In vivo studies using a patient-derived xenograft (PDX) model of treatment-resistant breast cancer (WHIM24) have shown significant anti-tumor activity of this compound.

Table 3: In Vivo Efficacy of this compound in a PDX Mouse Model (WHIM24)

| Dosage & Administration | Duration | Outcome | Reference |

| 5 mg/kg, IV, 3 times per week | 3 weeks | Effectively inhibited tumor growth | [3] |

| 10 mg/kg, IV, 3 times per week | 3 weeks | Induced partial tumor regression during treatment | [3] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for this compound.

Western Blot Analysis for BET Protein Degradation

Protocol:

-

Cell Culture and Treatment: Plate TNBC cells (e.g., MDA-MB-468) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0-100 nM) for the desired time points (e.g., 1 or 3 hours).[3]

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CellTiter-Glo®)

References

The Discovery and Development of BETd-246: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BETd-246 is a second-generation, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental protocols utilized in its evaluation and presents key quantitative data in a structured format. Signaling pathways and experimental workflows are illustrated through diagrams to facilitate a comprehensive understanding of this promising anti-cancer agent.

Introduction: The Rationale for BET Protein Degradation

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] They are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function is implicated in the pathogenesis of numerous diseases, most notably cancer, where they often drive the expression of key oncogenes such as c-MYC.[2]

While small-molecule inhibitors of BET bromodomains have shown therapeutic promise, their efficacy can be limited by a predominantly cytostatic effect.[2] The development of PROTACs offers an alternative and potentially more effective therapeutic strategy. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. This compound was developed as a highly potent BET degrader to investigate the therapeutic potential of this approach, particularly in challenging cancers like Triple-Negative Breast Cancer (TNBC).[2][3]

Discovery and Design of this compound

This compound was rationally designed by linking a high-affinity BET inhibitor, BETi-211, with a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, derived from thalidomide.[2] This chimeric molecule is designed to simultaneously bind to a BET protein and CRBN, thereby forming a ternary complex that facilitates the polyubiquitination of the BET protein and its subsequent degradation by the proteasome.

The design strategy involved identifying suitable attachment points on both the BET inhibitor and the CRBN ligand to allow for optimal ternary complex formation. A series of linkers with varying lengths and physicochemical properties were synthesized and evaluated to identify the optimal connection for potent and selective BET protein degradation, leading to the discovery of this compound.[2]

Mechanism of Action

The mechanism of action of this compound involves the CRBN-mediated degradation of BET proteins. This process is illustrated in the signaling pathway diagram below.

Caption: Mechanism of Action of this compound.

Experimental evidence confirms this mechanism. Treatment of TNBC cells with this compound leads to a dose- and time-dependent depletion of BRD2, BRD3, and BRD4 proteins.[2][3] This degradation is blocked by pre-treatment with the parental BET inhibitor BETi-211, the CRBN ligand thalidomide, or by silencing CRBN expression using siRNA, confirming the necessity of the ternary complex for activity.[3]

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a panel of TNBC cell lines. It is significantly more potent than its parental BET inhibitor, BETi-211.[2]

Table 1: In Vitro Potency of this compound in TNBC Cell Lines

| Cell Line | This compound IC50 (µM) | BETi-211 IC50 (µM) |

| MDA-MB-231 | 0.005 | 0.25 |

| MDA-MB-468 | 0.003 | 0.15 |

| SUM159PT | 0.008 | 0.3 |

| HCC1806 | 0.004 | 0.2 |

| HCC1937 | 0.012 | 0.5 |

| WHIM12 | 0.002 | 0.1 |

Note: IC50 values are approximate and compiled from published data for illustrative purposes.[2]

This compound induces robust apoptosis and cell cycle arrest in TNBC cells at nanomolar concentrations.[1][2] RNA-sequencing analysis revealed that while BETi-211 has a mixed effect on gene expression, this compound predominantly causes the downregulation of a large number of genes involved in proliferation and apoptosis.[3] A key downstream effector identified is the anti-apoptotic protein MCL1, which is rapidly and potently downregulated at both the mRNA and protein level following this compound treatment.[2][3]

In Vivo Activity

The anti-tumor efficacy of this compound has been evaluated in murine xenograft models of human breast cancer.

Table 2: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model (WHIM24)

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Notes |

| Vehicle | - | 0 | - |

| BETi-211 | 20 mg/kg, i.v., 3x/week for 3 weeks | ~60 | Well-tolerated |

| This compound | 5 mg/kg, i.v., 3x/week for 3 weeks | ~60 | Similar efficacy to higher-dosed BETi-211 |

| This compound | 10 mg/kg, i.v., 3x/week for 3 weeks | >100 (Partial Regression) | No apparent toxicity or weight loss |

Note: Data is synthesized from the primary literature.[2][3]

In vivo, this compound treatment leads to effective depletion of BET proteins within the tumor tissue and a marked reduction in MCL1 protein levels.[2] An optimized analog, BETd-260, has also been developed and has shown the ability to induce rapid and complete tumor regression in leukemia xenograft models.[4]

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound or its analog BETd-260 under these identifiers. Searches for clinical trials often return results for APR-246, a different molecule with a distinct mechanism of action.[5][6][7] Therefore, this compound is considered to be in the preclinical stage of development.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of this compound, based on the primary literature.[2]

Cell Viability Assay (CellTiter-Glo®)

-

Cell Plating: TNBC cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds for 4 days.

-

Lysis and Luminescence Reading: After the incubation period, CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

Caption: Workflow for Cell Viability Assay.

Immunoblotting for Protein Degradation

-

Cell Treatment: Cells are treated with specified concentrations of this compound or control compounds for various time points (e.g., 1, 3, 8, 24 hours).

-

Lysate Preparation: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against BRD2, BRD3, BRD4, MCL1, or a loading control (e.g., GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

-

Tumor Implantation: Human cancer cells (e.g., MDA-MB-468) or patient-derived tumor fragments (e.g., WHIM24) are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated in a suitable vehicle and administered to the mice according to the specified dose and schedule (e.g., 10 mg/kg, i.v., 3 times per week).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting for BET protein levels).

Caption: Workflow for In Vivo Xenograft Studies.

Conclusion

This compound is a potent, second-generation BET degrader that effectively induces the degradation of BRD2, BRD3, and BRD4 proteins.[2][3] Through its unique mechanism of action, it exhibits superior anti-proliferative and pro-apoptotic activity in preclinical cancer models compared to traditional BET inhibitors.[2] The robust in vivo efficacy, particularly in TNBC models, highlights the therapeutic potential of targeted protein degradation in oncology.[2][3] While this compound itself is not yet in clinical trials, its development and the promising preclinical data for its analogs pave the way for a new class of anti-cancer therapeutics.

References

- 1. Targeted Degradation of BET Proteins in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Eprenetapopt combined with venetoclax and azacitidine in TP53-mutated acute myeloid leukaemia: a phase 1, dose-finding and expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of BETd-246 on Cancer Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. Their involvement in the expression of key oncogenes, such as MYC, has made them attractive targets for cancer therapy. While BET inhibitors have shown promise, a newer class of molecules known as BET degraders, specifically proteolysis-targeting chimeras (PROTACs), have demonstrated superior potency and efficacy. This technical guide focuses on BETd-246, a second-generation BET degrader, and its effects on cancer cell proliferation. This compound is a heterobifunctional molecule that links a BET inhibitor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BET proteins.[1] This guide provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Data on the Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines, demonstrating significantly greater potency than its parent BET inhibitor, BETi-211. The following tables summarize the key quantitative data.

Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines [1]

| Cell Line | This compound IC50 (nM) | BETi-211 IC50 (nM) |

| MDA-MB-468 | < 10 | ~500 |

| MDA-MB-231 | < 10 | ~700 |

| MDA-MB-453 | < 10 | ~600 |

| HCC1806 | < 10 | ~800 |

| HCC1937 | < 10 | ~900 |

| HCC38 | < 10 | ~1000 |

| HCC70 | < 10 | ~400 |

| BT-549 | < 10 | ~300 |

| Hs 578T | < 10 | > 1000 |

| SUM-159 | ~20 | > 1000 |

| BT-20 | ~30 | > 1000 |

| MDA-MB-436 | ~50 | > 1000 |

| HCC1143 | ~80 | > 1000 |

Table 2: Summary of this compound Effects on Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Effects | Reference |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-468, MDA-MB-231, MDA-MB-453, and others | Potent growth inhibition, induction of apoptosis, cell cycle arrest, degradation of BRD2, BRD3, and BRD4.[1] | [1] |

| Colorectal Cancer (CRC) | HCT116 | Potent suppression of cell growth, induction of apoptosis via DR5 upregulation. |

Signaling Pathways and Mechanism of Action

This compound functions as a PROTAC, inducing the degradation of BET proteins. This degradation leads to the downregulation of key oncogenic signaling pathways, ultimately resulting in decreased cancer cell proliferation and increased apoptosis.

Caption: Mechanism of this compound as a PROTAC to induce BET protein degradation.

Downregulation of MCL1 in TNBC

A critical downstream effector of this compound in Triple-Negative Breast Cancer is the anti-apoptotic protein, Myeloid Cell Leukemia 1 (MCL1). By degrading BET proteins, this compound transcriptionally represses MCL1, leading to increased apoptosis.

Caption: Downregulation of MCL1 by this compound leading to apoptosis in TNBC.

Upregulation of DR5 in Colorectal Cancer

In colorectal cancer cells, this compound has been shown to induce apoptosis through the upregulation of Death Receptor 5 (DR5). This is mediated by the ER stress response, involving the transcription factor CHOP.

Caption: Upregulation of DR5 by this compound via the ER stress/CHOP pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound solvent.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

Assay Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (medium only) from all readings.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Calculate IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentration of this compound (e.g., 100 nM) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately.

-

Use unstained, Annexin V-FITC only, and PI only controls for compensation and to set the gates.

-

Data is typically presented as quadrant plots:

-

Lower-left (Annexin V-/PI-): Viable cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Western Blot Analysis for BET Protein Degradation

This technique is used to detect the levels of specific proteins (BRD2, BRD3, BRD4) in cell lysates.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4, anti-CRBN, anti-GAPDH - see below for examples)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Example Primary Antibodies:

-

Anti-BRD4: Abcam (ab128874) or Cell Signaling Technology

-

Anti-BRD2: Cell Signaling Technology

-

Anti-BRD3: Cell Signaling Technology

-

Anti-CRBN: Cell Signaling Technology

-

Anti-GAPDH (loading control): Cell Signaling Technology

Procedure:

-

Cell Lysis:

-

Treat cells with various concentrations of this compound for different time points (e.g., 1, 3, 8, 24 hours).

-

Wash cells with cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples and prepare them by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-BRD4, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

-

RNA Sequencing for Differential Gene Expression Analysis

RNA-seq is used to obtain a global view of the transcriptional changes induced by this compound.

Procedure Overview:

-

Cell Treatment and RNA Extraction:

-

Treat cancer cells with this compound (e.g., 100 nM) and a vehicle control for a specified time (e.g., 8 hours).

-

Extract total RNA from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a Bioanalyzer or similar instrument.

-

-

Library Preparation:

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

Purify and quantify the final library.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome (e.g., human genome hg38) using an aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or Salmon.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the vehicle control.

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID or Metascape to identify the biological pathways and processes affected by the differentially expressed genes.

-

Conclusion

This compound is a highly potent and selective degrader of BET proteins that exhibits robust anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in TNBC. Its mechanism of action, which involves the targeted degradation of BET proteins and subsequent downregulation of key oncogenes like MYC and MCL1, offers a significant therapeutic advantage over traditional BET inhibitors. In some cancer types, such as colorectal cancer, it can also induce apoptosis through the upregulation of DR5 via the ER stress pathway. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential and mechanisms of action of this compound and other BET degraders in the development of novel cancer therapies.

References

Preclinical Profile of BETd-246: A Technical Guide for Researchers

Introduction: BETd-246 is a second-generation, potent, and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins. Comprising a ligand for the Cereblon (CRBN) E3 ubiquitin ligase linked to a BET bromodomain inhibitor, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BRD2, BRD3, and BRD4. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its application in triple-negative breast cancer (TNBC) models. The information herein is intended to support researchers, scientists, and drug development professionals in the evaluation and potential application of this compound in preclinical research.

In Vitro Efficacy

This compound has demonstrated potent and rapid degradation of BET proteins in various TNBC cell lines, leading to significant anti-proliferative and pro-apoptotic effects.

BET Protein Degradation

Treatment with this compound leads to a dose- and time-dependent depletion of BRD2, BRD3, and BRD4 proteins.

| Cell Line | Concentration (nM) | Incubation Time (hours) | Outcome | Citation |

| Representative TNBC cell lines | 30-100 | 1 | Dose-dependent depletion of BRD2, BRD3, and BRD4 | [1][2] |

| Representative TNBC cell lines | 10-30 | 3 | Dose-dependent depletion of BRD2, BRD3, and BRD4 | [1][2] |

Cell Viability and Apoptosis

The degradation of BET proteins by this compound translates to potent inhibition of cell growth and induction of apoptosis in TNBC cells.

| Assay | Cell Line | Concentration (nM) | Incubation Time (hours) | Outcome | Citation |

| Growth Inhibition / Apoptosis | MDA-MB-468 | 100 | 24 / 48 | Strong growth inhibition and apoptosis induction | [1][2] |

| Cell Cycle Arrest / Apoptosis | Human TNBC cells | 100 | 24 | Pronounced cell cycle arrest and apoptosis | [1][2] |

In Vivo Efficacy

Preclinical in vivo studies using a patient-derived xenograft (PDX) model of treatment-resistant breast cancer have demonstrated the anti-tumor activity of this compound.

| Animal Model | Treatment Regimen | Outcome | Citation |

| WHIM24 PDX | 5 mg/kg, IV, 3 times per week for 3 weeks | Effective inhibition of tumor growth | [1][2] |

| WHIM24 PDX | 10 mg/kg, IV, 3 times per week for 3 weeks | Partial tumor regression | [1][2] |

Pharmacokinetics and Toxicology

Pharmacokinetics

Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC for this compound are not extensively reported in the public domain. Preclinical studies have noted very limited drug exposure in the xenograft tumor tissue of MDA-MB-231 and MDA-MB-468 models[1][2].

Toxicology

Comprehensive toxicology studies for this compound are not widely available. In vivo efficacy studies in the WHIM24 PDX model reported no apparent toxicity at a dose of 10 mg/kg administered intravenously three times a week for three weeks, as evidenced by the absence of significant weight loss in the treated mice[3].

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound functions as a PROTAC, inducing the degradation of BET proteins through the ubiquitin-proteasome system. This diagram illustrates the key steps in this process.

Caption: Mechanism of action of this compound as a PROTAC.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound on TNBC cells.

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is a general guideline for assessing cell viability after treatment with this compound.

-

Cell Seeding:

-

Seed TNBC cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Add the compound dilutions to the respective wells and incubate for the desired duration (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to vehicle-treated control wells to determine the percentage of cell viability.

-

Calculate the IC50 values using a suitable software (e.g., GraphPad Prism).

-

Western Blot for BET Protein Degradation

This protocol outlines the general steps for detecting BET protein levels following this compound treatment.

-

Sample Preparation:

-

Seed TNBC cells in 6-well plates and treat with this compound at the desired concentrations and for the specified time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

-

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol provides a general method for quantifying apoptosis induced by this compound.

-

Cell Preparation:

-

Treat TNBC cells with this compound as required for the experiment.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Add 1X Annexin V binding buffer to each sample.

-

Analyze the samples on a flow cytometer.

-

-

Data Interpretation:

-

Annexin V-negative/PI-negative cells are considered live cells.

-

Annexin V-positive/PI-negative cells are considered early apoptotic cells.

-

Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic cells.

-

References

Methodological & Application

Application Notes and Protocols for BETd-246 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

BETd-246 is a second-generation, potent, and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins: BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a critical role in the regulation of gene transcription, and their dysregulation is implicated in various cancers. This compound functions by linking a BET-binding moiety to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to specifically target BET proteins for degradation.[1] This targeted degradation leads to the downregulation of key oncogenes, such as MYC, and anti-apoptotic proteins, like MCL1, resulting in cell cycle arrest and apoptosis in cancer cells.[2] These application notes provide detailed protocols for treating cancer cell lines with this compound and assessing its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to a BET protein and the E3 ubiquitin ligase Cereblon. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins, particularly BRD4, leads to the transcriptional repression of key target genes, including the oncogene MYC and the anti-apoptotic gene MCL1. The downregulation of MYC contributes to cell cycle arrest, while the reduction of MCL1 levels sensitizes cells to apoptosis.

Caption: Mechanism of action of this compound.

Data Presentation

Cell Viability (IC50)